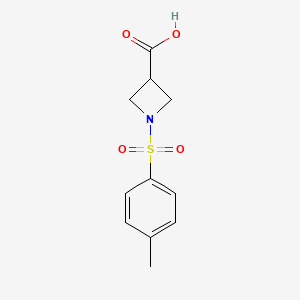











|
REACTION_CXSMILES
|
[S:1]([N:11]1[CH2:14][C:13]([CH2:17][OH:18])(CO)[CH2:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[OH-].[Na+].[O:21]1CCOCC1.O=O>O.[Pt]>[S:1]([N:11]1[CH2:12][CH:13]([C:17]([OH:18])=[O:21])[CH2:14]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:2])=[O:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C1)(CO)CO
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to obtain a homogeneous solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
CUSTOM
|
|
Details
|
was bubbled through at the rate of 600 ml.min-1
|
|
Type
|
TEMPERATURE
|
|
Details
|
The pH of the solution was maintained at 9-12 with 30% NaOH
|
|
Type
|
ADDITION
|
|
Details
|
After 24 h another 1 g of catalyst was added and after 48 h a further 2 g
|
|
Duration
|
48 h
|
|
Type
|
ADDITION
|
|
Details
|
was added at which point all of the starting diol
|
|
Type
|
ADDITION
|
|
Details
|
a further 1 g catalyst was added after 120 h
|
|
Duration
|
120 h
|
|
Type
|
ADDITION
|
|
Details
|
After a total reaction time of 144 h, 5 g catalyst had been added
|
|
Duration
|
144 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered whilst hot and the catalyst
|
|
Type
|
WASH
|
|
Details
|
washed with dil NaOH and water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (×3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a white solid which
|
|
Type
|
CUSTOM
|
|
Details
|
on recrystallisation from ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C1)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |